Product packaging for Gly-Phe-AMC(Cat. No.:CAS No. 201852-70-2)

Gly-Phe-AMC

货号: B1336567
CAS 编号: 201852-70-2
分子量: 379.4 g/mol
InChI 键: OXYDLMUFQZNZMD-KRWDZBQOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Evolution and Significance of Fluorogenic Substrates in Protease Research

The study of proteases, enzymes that catalyze the breakdown of proteins, has been significantly advanced by the development of fluorogenic substrates. Initially, protease activity was monitored using methods that were often laborious and lacked real-time measurement capabilities. The advent of fluorogenic substrates revolutionized protease research by providing a sensitive and continuous way to measure enzyme activity. These substrates consist of a peptide sequence recognized by a specific protease, which is attached to a fluorescent molecule, or fluorophore. frontiersin.org

The significance of fluorogenic substrates lies in their ability to generate a fluorescent signal upon cleavage by a protease. This allows for the direct and real-time monitoring of enzymatic reactions, providing valuable insights into enzyme kinetics and behavior. chemimpex.com The development of these substrates has evolved from simple color-changing (chromogenic) substrates to highly sensitive fluorescent ones. Over the past five decades, the tools for detecting protease activity have progressed from first-generation colorimetric p-nitroanilides to more advanced options like FRET (Förster Resonance Energy Transfer) and 7-amino-4-methylcoumarin (B1665955) (AMC)-based fluorogenic substrates. researchgate.net This evolution has enabled researchers to study proteases with greater precision and has been instrumental in fields such as drug discovery and diagnostics. chemimpex.comsinica.edu.tw

Principles of Peptide-Based Fluorogenic Probe Design in Biochemical Analysis

The design of peptide-based fluorogenic probes is centered on the principle of fluorescence quenching and dequenching. In its intact form, the fluorogenic substrate typically exhibits low or no fluorescence because the fluorophore's signal is suppressed or "quenched." iris-biotech.de This quenching is often achieved by linking the peptide to the fluorophore in a way that alters its electronic properties. iris-biotech.de When a protease recognizes and cleaves the specific peptide sequence, the fluorophore is released, leading to a significant increase in fluorescence. iris-biotech.de

A key design strategy involves attaching a fluorophore to a peptide sequence that is a known substrate for the target enzyme. nii.ac.jp The specificity of the probe is determined by the amino acid sequence of the peptide, which should be selectively recognized and cleaved by the protease of interest. sinica.edu.tw Another common design involves Förster Resonance Energy Transfer (FRET), where a donor fluorophore and an acceptor quencher molecule are attached to the peptide. acs.org In the intact probe, the proximity of the donor and quencher results in energy transfer and quenching of the donor's fluorescence. acs.org Enzymatic cleavage separates the donor and quencher, restoring the donor's fluorescence. acs.org The choice of fluorophore is also critical, with factors like brightness, photostability, and spectral properties being important considerations. iris-biotech.de

Historical Development and Applications of 7-Amino-4-Methylcoumarin (AMC) in Enzyme Assays

7-Amino-4-methylcoumarin (AMC) is a widely used fluorophore in the design of fluorogenic substrates for enzyme assays. bertin-bioreagent.comsigmaaldrich.com Its development as a fluorescent label for protease substrates marked a significant milestone in enzymology. researchgate.net AMC itself is fluorescent, but when it is linked to a peptide via an amide bond, its fluorescence is quenched. iris-biotech.debertin-bioreagent.com Upon cleavage of this bond by a protease, the free AMC is liberated, resulting in a strong fluorescent signal. iris-biotech.debertin-bioreagent.com This "turn-on" fluorescence makes it an excellent reporter for enzyme activity. iris-biotech.de

The use of AMC-based substrates became established in the 1970s and offered a more sensitive alternative to the colorimetric p-nitroanilide substrates that were prevalent at the time. researchgate.netmerckmillipore.com The excitation and emission maxima of free AMC are typically around 345-380 nm and 440-460 nm, respectively. bertin-bioreagent.comcaymanchem.com This significant Stokes shift (the difference between the excitation and emission wavelengths) is advantageous in fluorescence measurements. iris-biotech.de

AMC-based substrates are utilized in a wide range of applications, including:

Enzyme kinetics studies: To determine kinetic parameters like Km and Vmax for various proteases. nih.govnih.gov

High-throughput screening (HTS): For the discovery of new enzyme inhibitors in drug development. nih.gov

Protease profiling: To determine the substrate specificity of different proteases. nih.govpnas.org

Diagnostic assays: To detect protease activity associated with certain diseases. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21N3O4 B1336567 Gly-Phe-AMC CAS No. 201852-70-2

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-13-9-20(26)28-18-11-15(7-8-16(13)18)23-21(27)17(24-19(25)12-22)10-14-5-3-2-4-6-14/h2-9,11,17H,10,12,22H2,1H3,(H,23,27)(H,24,25)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYDLMUFQZNZMD-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426782
Record name L-Phenylalaninamide, glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201852-70-2
Record name L-Phenylalaninamide, glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

H Gly Phe Amc As a Model Research Probe in Enzymology

Designation and Structural Context within Dipeptide-AMC Conjugates

H-Gly-Phe-AMC is a synthetic chemical compound specifically designed as a fluorogenic substrate for certain proteolytic enzymes. biosynth.com Its designation, H-Gly-Phe-AMC, describes its structure: a dipeptide composed of Glycine (B1666218) (Gly) and Phenylalanine (Phe) covalently linked to a 7-amino-4-methylcoumarin (B1665955) (AMC) group. The "H" at the beginning indicates a free amino terminus on the glycine residue.

Structurally, it belongs to the class of dipeptide-AMC conjugates. These molecules consist of a two-amino-acid chain linked via a peptide (amide) bond to the amino group of the AMC fluorophore. iris-biotech.de In its intact, conjugated form, the fluorescence of the AMC moiety is significantly quenched. iris-biotech.de The principle relies on the enzymatic cleavage of the amide bond between the C-terminal amino acid of the peptide portion (Phenylalanine, in this case) and the AMC group. This cleavage releases the free 7-amino-4-methylcoumarin, a molecule that exhibits strong fluorescence upon excitation. iris-biotech.dethermofisher.com The low background fluorescence of the substrate and the high fluorescence of the product allow for a highly sensitive detection of enzymatic activity. iris-biotech.de

Table 1: Chemical Properties of H-Gly-Phe-AMC

Property Value
CAS Number 201852-70-2 biosynth.comchemimpex.com
Molecular Formula C₂₁H₂₁N₃O₄ biosynth.comchemimpex.com
Molecular Weight 379.42 g/mol chemimpex.com
Appearance White to off-white powder chemimpex.com
Purity (HPLC) ≥98.0% or ≥ 99% chemimpex.comchemicalbook.com
Excitation (cleaved AMC) ~340-380 nm thermofisher.compromega.com.aupnas.org
Emission (cleaved AMC) ~440-460 nm thermofisher.compnas.org

Foundational Utility of H-Gly-Phe-AMC in Quantitative Protease Activity Assessment

The primary utility of H-Gly-Phe-AMC lies in its application as a substrate in fluorometric protease assays. chemimpex.com These assays are fundamental tools for biochemical research, allowing for the effective measurement of enzyme activity in various samples. chemimpex.compnas.org The methodology is straightforward and enables real-time monitoring of protease kinetics. chemimpex.com

The assay principle is based on the detection of a fluorescent signal that is directly proportional to the rate of substrate hydrolysis.

Reaction Initiation : The H-Gly-Phe-AMC substrate is introduced into a solution containing the protease of interest.

Enzymatic Cleavage : The protease recognizes the Gly-Phe sequence and cleaves the amide bond between the Phenylalanine residue and the AMC molecule.

Fluorescence Detection : The release of the free AMC fluorophore results in a significant increase in fluorescence intensity when excited at the appropriate wavelength (approximately 340-380 nm). promega.com.aupnas.org The resulting light emission is measured at around 440-460 nm. thermofisher.compnas.org

This continuous assay format allows researchers to generate kinetic data, plotting fluorescence increase over time to determine the initial reaction velocity (v₀). Such data is crucial for calculating key enzyme kinetic parameters like the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). amegroups.cn Furthermore, these assays are widely used in drug discovery for high-throughput screening of potential enzyme inhibitors. chemimpex.com H-Gly-Phe-AMC is particularly well-established as a sensitive substrate for Dipeptidyl Peptidase I (DPP1), also known as Cathepsin C, a lysosomal cysteine protease. nih.govresearchgate.netglpbio.com

Table 2: H-Gly-Phe-AMC Assay Characteristics

Feature Description Reference
Assay Type Fluorogenic, continuous kinetic chemimpex.comamegroups.cn
Detection Principle Release of fluorescent AMC upon enzymatic cleavage of the Gly-Phe-AMC bond. iris-biotech.depnas.org
Primary Target Enzyme Dipeptidyl Peptidase I (Cathepsin C). nih.govglpbio.com
Applications Enzyme activity measurement, kinetic studies (Km, kcat), inhibitor screening. chemimpex.comamegroups.cn
Advantages High sensitivity, real-time monitoring, suitable for high-throughput formats. amegroups.cnnih.gov

Influence of the Phenylalanine Residue on Substrate Affinity and Selectivity

The specificity of a protease for its substrate is determined by the interactions between the amino acid residues of the substrate and the binding pockets (subsites) of the enzyme's active site. In the standard nomenclature, the substrate residues are labeled Pn...P2-P1-P1'-P2'...Pn', with the scissile bond located between P1 and P1'. The corresponding enzyme subsites are labeled Sn...S2-S1-S1'-S2'...Sn'. For H-Gly-Phe-AMC, Phenylalanine is the P1 residue and Glycine is the P2 residue.

The Phenylalanine residue is a critical determinant of H-Gly-Phe-AMC's affinity and selectivity for certain proteases. chemimpex.com Its large, hydrophobic, aromatic side chain has a strong preference for the S1 binding pocket of specific protease families.

Chymotrypsin-like Proteases : This family of serine proteases, which includes chymotrypsin (B1334515) itself, is characterized by a deep, hydrophobic S1 pocket that preferentially binds large aromatic or hydrophobic residues at the P1 position. researchgate.netoup.com The Phenylalanine side chain of H-Gly-Phe-AMC fits well into this pocket, making it a suitable substrate for enzymes with chymotrypsin-like specificity. researchgate.net This interaction is a primary driver of binding affinity.

Dipeptidyl Peptidase I (Cathepsin C) : While DPP1 is a cysteine protease, not a serine protease, the P1 residue is still crucial for substrate recognition. researchgate.net DPP1 sequentially removes dipeptides from the N-terminus of polypeptides. researchgate.net Although it has broad specificity, studies with various dipeptide-AMC substrates have shown that the nature of the P1 and P2 residues significantly affects the rate of hydrolysis. researchgate.net The presence of Phenylalanine at P1 makes H-Gly-Phe-AMC a highly sensitive substrate for DPP1. glpbio.comresearchgate.net

Specificity Contrast : The importance of the P1 residue is highlighted when comparing the substrate preferences of different proteases. For example, trypsin, another serine protease, has a deep S1 pocket containing a negatively charged aspartate residue at its base. oup.com Consequently, trypsin exhibits a strong preference for positively charged P1 residues like Arginine and Lysine and would not efficiently cleave H-Gly-Phe-AMC. oup.com Cysteine proteases like papain often show a primary specificity for a hydrophobic residue at the P2 position, rather than the P1 position. pnas.orgpnas.org

Table 3: General P1 Substrate Preferences of Select Protease Classes

Protease Class Example Enzyme Preferred P1 Residue Type Example P1 Residue(s) Cleavage of H-Gly-Phe-AMC
Chymotrypsin-like Chymotrypsin Large, hydrophobic/aromatic Phe, Trp, Tyr Efficient
Trypsin-like Trypsin Basic, positively charged Arg, Lys Inefficient/None
Elastase-like Elastase Small, aliphatic Ala, Val Inefficient/None
Papain-like Cysteine Cathepsin C (DPP1) Broad, but accepts aromatic Phe Efficient

Enzymatic Interaction and Catalytic Mechanism of H Gly Phe Amc Hydrolysis

General Principles of Protease-Mediated Scissile Bond Cleavage

Proteases are a class of enzymes that catalyze proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids. wikipedia.org They achieve this by cleaving peptide bonds through hydrolysis, a reaction where a water molecule is used to break the bond. wikipedia.org Different classes of proteases, such as serine, cysteine, and aspartic proteases, employ distinct catalytic mechanisms, but all converge on the chemical challenge of cleaving the highly stable, resonance-stabilized peptide bond. wikipedia.orgnih.gov

The fundamental mechanism involves the activation of a nucleophile that attacks the carbonyl carbon of the scissile peptide bond. nih.govwikipedia.org

In serine and cysteine proteases , the nucleophile is an amino acid residue within the enzyme's active site (the hydroxyl group of serine or the thiol group of cysteine). wikipedia.orgportlandpress.com This process, known as covalent catalysis, proceeds through the formation of a tetrahedral intermediate, where the carbonyl carbon is transiently bonded to the enzyme's nucleophile. nih.govwikipedia.org This intermediate is stabilized by an "oxyanion hole" in the active site before the peptide bond is broken and the first product is released. The resulting acyl-enzyme intermediate is then hydrolyzed by a water molecule to release the second product and regenerate the free enzyme. wikipedia.orgacs.org

In aspartic and metalloproteases , a water molecule itself is activated to act as the nucleophile, facilitated by acidic residues or a metal ion cofactor, respectively. wikipedia.orgnih.gov

The specificity of a protease is determined by the amino acid sequence of the substrate. The active site of a protease contains a series of binding pockets (termed subsites) that accommodate the side chains of the amino acid residues of the substrate. By convention, the substrate residues are labeled Pn...P3-P2-P1, where the scissile bond is between P1 and P1', and the sequence continues with P1'-P2'-P3'...Pn'. nih.gov The corresponding binding pockets on the enzyme are labeled Sn...S1 and S1'...Sn'. nih.gov For instance, trypsin-like proteases specifically cleave after a positively charged residue (lysine or arginine) at the P1 position due to a complementary negatively charged pocket (S1). wikipedia.org H-Gly-Phe-AMC is recognized by Cathepsin C, a cysteine protease, which acts as an exopeptidase, cleaving dipeptides from the N-terminus of polypeptide chains. cymitquimica.comresearchgate.net

Mechanistic Insights into the Liberation of 7-Amino-4-Methylcoumarin (B1665955) (AMC) Fluorophore

H-Gly-Phe-AMC is a fluorogenic substrate designed for the sensitive detection of protease activity. The molecule consists of the dipeptide Glycyl-Phenylalanine covalently linked via an amide bond to the fluorophore, 7-amino-4-methylcoumarin (AMC). iris-biotech.debiosynth.com In its intact, conjugated form, the fluorescence of the AMC group is significantly quenched. iris-biotech.denih.gov

The enzymatic hydrolysis of H-Gly-Phe-AMC by a compatible protease, such as Cathepsin C, targets the scissile amide bond between the carboxyl group of the C-terminal phenylalanine (the P1 residue) and the amino group of the AMC moiety. iris-biotech.deontosight.ai The catalytic mechanism follows the general principles of cysteine proteases, involving a nucleophilic attack by the active site cysteine residue on the substrate. hzdr.de

The cleavage event liberates the AMC molecule. iris-biotech.de Free AMC is a highly fluorescent compound with distinct spectral properties compared to the peptide-conjugated form. thermofisher.com This release leads to a significant increase in fluorescence intensity, which is the basis for the assay. nih.govmdpi.com The change in the electronic environment of the coumarin (B35378) ring system upon cleavage of the amide bond results in a dramatic enhancement of its quantum yield and a shift in its optimal excitation and emission wavelengths. iris-biotech.de

Table 1. Comparison of the fluorescence properties of H-Gly-Phe-AMC before and after enzymatic cleavage.

The charged N-terminal amino group of the substrate is often crucial for efficient binding and hydrolysis by enzymes like Cathepsin C. Studies on Gly-Phe-AMC have shown that modifying this group significantly reduces the catalytic efficiency (kcat/Km) by several orders of magnitude, highlighting its importance in the enzyme-substrate interaction. researchgate.net

Methodologies for Real-Time Spectrofluorometric Monitoring of Proteolytic Activity

Real-time spectrofluorometric assays provide a continuous and quantitative method for measuring enzyme kinetics using fluorogenic substrates like H-Gly-Phe-AMC. nih.govgoogle.com The methodology is based on monitoring the increase in fluorescence over time, which is directly proportional to the rate of enzymatic activity. mdpi.comthno.org

A typical assay involves several key components and steps:

Reaction Mixture Preparation: The assay is performed in a temperature-controlled cuvette or a microplate well. mdpi.comthno.org The reaction buffer is optimized for the specific enzyme's activity in terms of pH and ionic strength. mdpi.com The H-Gly-Phe-AMC substrate and the purified enzyme or cell lysate containing the enzyme are added to the buffer to initiate the reaction. nih.gov

Spectrofluorometer Setup: A spectrofluorometer is configured to excite the sample at a wavelength optimal for the liberated AMC fluorophore (typically around 340-360 nm) and to measure the emitted light at the corresponding emission maximum (around 440-460 nm). caymanchem.comthno.org

Kinetic Measurement: The fluorescence intensity is recorded at regular intervals over a specific period. thno.org The data generates a progress curve showing fluorescence as a function of time. The initial, linear portion of this curve represents the initial velocity (v₀) of the reaction. nih.gov

Data Analysis: The rate of reaction is calculated from the slope of the linear phase of the progress curve. To determine key enzymatic kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), the initial rates are measured across a range of substrate concentrations. thermofisher.com These data can then be plotted and fitted to the Michaelis-Menten equation.

Table 2. General setup for real-time spectrofluorometric monitoring of proteolytic activity using H-Gly-Phe-AMC.

This continuous assay format avoids the need for stopping the reaction and separating products, as is common in older methods, allowing for high-throughput screening and detailed kinetic analysis. nih.govgoogle.com

Compound Index

Table 3. List of chemical compounds mentioned in the article.

Substrate Specificity and Recognition Profiling for H Gly Phe Amc

Primary Substrate for Dipeptidyl Aminopeptidase (B13392206) I (Cathepsin C)

H-Gly-Phe-AMC is predominantly recognized as a sensitive and standard fluorogenic substrate for Dipeptidyl Aminopeptidase I, more commonly known as Cathepsin C. glpbio.comhongtide.combachem.comglpbio.com Cathepsin C is a unique lysosomal cysteine protease that sequentially removes dipeptides from the N-terminus of protein and peptide substrates. oaepublish.comresearchgate.net

Cathepsin C exhibits broad substrate specificity, acting as an exopeptidase that cleaves dipeptides from the N-termini of its substrates. oaepublish.com The enzyme's activity is modulated by the amino acid residues at the P2 and P1 positions of the substrate. While many synthetic dipeptide-based AMC substrates have been used to characterize Cathepsin C's broad specificity, H-Gly-Phe-AMC has become one of the most frequently used fluorogenic substrates in research. oaepublish.comresearchgate.netnih.gov

The enzyme's unique structure includes an exclusion domain that sterically hinders access to the active site beyond the S2 subsite, which is a key reason for its dipeptidyl-peptidase activity. oaepublish.comnih.gov The specificity of the S2 binding site is a primary determinant for substrate recognition. oaepublish.com While H-Gly-Phe-AMC is a standard substrate, studies involving substrate libraries have identified dipeptides with unnatural amino acids that are hydrolyzed more efficiently. For instance, the substitution of Phenylalanine (Phe) at the P1 position with its nonphysiological homolog, homophenylalanine (hPhe), resulted in a substrate (Ala-Hph-AMC) with a significantly higher catalytic efficiency (kcat/Km). researchgate.net This indicates that while the Gly-Phe sequence is readily recognized and cleaved, the active site can accommodate and show preference for other, bulkier residues.

The hydrolysis of H-Gly-Phe-AMC is often used as a benchmark for Cathepsin C activity in various biological samples, including cell lysates and bronchoalveolar lavage fluid. nih.govnih.gov Its cleavage confirms the conversion of the inactive pro-enzyme (proCatC) into its catalytically active mature form. nih.gov The rate of hydrolysis of H-Gly-Phe-AMC can be influenced by the specific amino acid residues, with studies showing that the rate-limiting step in the turnover of dipeptidic AMC substrates by Cathepsin C can vary depending on the nature of the P1 residue. researchgate.net

SubstrateEnzymeRelative Efficiency/Note
H-Gly-Phe-AMCCathepsin CCommonly used, standard fluorogenic substrate. oaepublish.comresearchgate.net
Ala-Hph-AMCCathepsin CReported as the best substrate with a kcat/Km value of 9,000,000 M⁻¹s⁻¹. researchgate.net
Gly-hPhe-AMCCathepsin CMore efficiently hydrolyzed than its natural homolog, Gly-Phe-AMC. researchgate.net
Gly-Arg-AMCCathepsin CAlso commonly used to measure Cathepsin C activity in biological samples. nih.gov

The interaction between Cathepsin C and its substrates is critically dependent on the presence of a free, protonated N-terminal amino group on the dipeptide. researchgate.net The Asp1 residue within the enzyme's exclusion domain serves as an essential anchor point for the substrate's N-terminus, stabilizing its binding in the active site. oaepublish.comresearchgate.net

Research has demonstrated the indispensability of this N-terminal amino group for efficient hydrolysis. researchgate.net Chemical modification of the amino group in this compound leads to a drastic reduction in its hydrolysis by Cathepsin C. This underscores that a charged N-terminus is a crucial requirement for substrate recognition and catalysis by the enzyme. researchgate.net

Substrate AnalogModificationEffect on Hydrolysis (kcat/Km)Reference
H-Gly-Phe-AMCStandard N-terminal NH₂ groupBaseline researchgate.net
HO-Gly-Phe-AMCReplacement of NH₂ with OHReduced by two to three orders of magnitude researchgate.net
CH₃NH-Gly-Phe-AMCReplacement of NH₂ with NH(CH₃)Reduced by two to three orders of magnitude researchgate.net
NH₂COCH₂-Phe-AMCUnprotonated NH₂ groupNo hydrolysis observed researchgate.net

Characterization of Cathepsin C Specificity Towards H-Gly-Phe-AMC

Evaluation of H-Gly-Phe-AMC with Other Protease Classes

To establish the specificity profile of H-Gly-Phe-AMC, it has been evaluated against a range of other proteases. These studies generally highlight its selectivity for Cathepsin C.

In protease research, H-Gly-Phe-AMC is typically used to measure exoprotease activity, which is primarily attributed to Cathepsin C. This is often contrasted with substrates like Z-Phe-Arg-AMC, which are used to measure the endoprotease activity of other cysteine cathepsins such as Cathepsin L and Cathepsin S. frontiersin.orgnih.govbioz.com This differential use implies a degree of specificity.

However, some level of cross-reactivity may exist. A study on the tick cystatin OmC2, an inhibitor of cysteine proteases, found that it reduced the exoprotease activity in cell lysates as measured by H-Gly-Phe-AMC hydrolysis. frontiersin.org Further investigation identified both Cathepsin C and Cathepsin S as targets of this inhibitor, suggesting that Cathepsin S may possess some ability to cleave H-Gly-Phe-AMC, although it is primarily considered a Cathepsin C substrate. frontiersin.org Conversely, highly selective, novel substrates for Cathepsin C, such as BI-1750, have been developed and show no conversion by other related enzymes, including Cathepsins B, F, H, K, L, and S, further positioning H-Gly-Phe-AMC as a standard but not absolutely specific substrate. opnme.comopnme.com

H-Gly-Phe-AMC is generally not considered a substrate for serine proteases. The substrate specificity of these enzymes typically differs significantly from that of Cathepsin C. For example, Dipeptidyl Peptidase IV (DPP-IV), a serine protease, preferentially cleaves substrates with a proline residue at the P1 position, such as Gly-Pro-AMC. medchemexpress.comnih.gov Similarly, thrombin, another serine protease, shows a preference for cleaving after arginine, with substrates like H-Gly-Arg-pNA being used for its activity assays. medchemexpress.com The structural requirements of the active sites of serine proteases like DPP-IV and Fibroblast activation protein-alpha (FAP), which recognize post-proline sequences, make them unlikely to process H-Gly-Phe-AMC. nih.gov

The interaction of H-Gly-Phe-AMC with aminopeptidases other than Cathepsin C has also been investigated. A study on a thermophilic aminopeptidase from the bacterium Borrelia burgdorferi demonstrated the narrow substrate specificity of this enzyme. nih.gov The purified aminopeptidase was tested against a panel of substrates, including Gly-Phe-MNA (4-methoxy-2-naphthylamide), a fluorogenic leaving group similar to AMC. The enzyme showed no hydrolytic activity towards Gly-Phe-MNA, indicating that the Gly-Phe dipeptide sequence is not recognized by this particular aminopeptidase. nih.gov This finding helps to differentiate the activity of Cathepsin C from other microbial aminopeptidases when using H-Gly-Phe-AMC as a substrate.

Substrate Specificity of Aminopeptidase from Borrelia burgdorferi
Substrate TestedHydrolysis ObservedReference
L-AMC (Leucine-AMC)Yes nih.gov
N-CBZ-L-AMCNo nih.gov
Pro-AMCNo nih.gov
Gly-Phe-MNANo nih.gov
Gly-Pro-AMCNo nih.gov
Gly-Arg-MNANo nih.gov

Table of Mentioned Compounds

Abbreviation / NameFull Chemical Name
H-Gly-Phe-AMCH-Glycyl-L-phenylalanine-7-amido-4-methylcoumarin
AMC7-amido-4-methylcoumarin
Z-Phe-Arg-AMCCarbobenzyloxy-L-phenylalanyl-L-arginine-7-amido-4-methylcoumarin
Ala-Hph-AMCAlaninyl-homophenylalanine-7-amido-4-methylcoumarin
Gly-hPhe-AMCGlycyl-homophenylalanine-7-amido-4-methylcoumarin
Gly-Arg-AMCGlycyl-L-arginine-7-amido-4-methylcoumarin
Gly-Pro-AMCGlycyl-L-proline-7-amido-4-methylcoumarin
H-Gly-Arg-pNAH-Glycyl-L-arginine-p-nitroanilide
Gly-Phe-MNAGlycyl-L-phenylalanine-4-methoxy-2-naphthylamide
L-AMCL-Leucine-7-amido-4-methylcoumarin
Pro-AMCL-Proline-7-amido-4-methylcoumarin
Gly-Arg-MNAGlycyl-L-arginine-4-methoxy-2-naphthylamide
N-CBZ-L-AMCN-Carbobenzyloxy-L-leucine-7-amido-4-methylcoumarin

Assessment with Serine Proteases (e.g., thrombin, Factor Xa, DPP-IV, FAP)

Comparative Substrate Specificity Studies Employing H-Gly-Phe-AMC Analogues

The specificity of an enzyme for its substrate is a critical determinant of its biological function. In the context of proteases, this specificity is often investigated using synthetic substrates that mimic the natural peptide sequences cleaved by the enzyme. H-Gly-Phe-AMC has been a valuable tool in such studies, and its utility is further enhanced by comparative analyses with analogous compounds. These studies provide deeper insights into the structural and chemical features that govern enzyme-substrate interactions.

Comparative Analysis with Other Gly-Phe-Based Fluorogenic and Chromogenic Substrates

The Gly-Phe dipeptide sequence serves as a recognition motif for several proteases. To understand the influence of the reporter group on substrate hydrolysis, H-Gly-Phe-AMC is often compared with other substrates sharing the same dipeptide core but featuring different leaving groups. These include other fluorogenic reporters like 7-amino-4-trifluoromethylcoumarin (AFC) and chromogenic reporters such as p-nitroanilide (pNA) and β-naphthylamide (βNA).

Historically, Gly-Phe-pNA and Gly-Phe-βNA were among the first synthetic substrates used to assay for dipeptidyl peptidase activity. bham.ac.ukresearchgate.net However, fluorogenic substrates like this compound generally offer higher sensitivity. bham.ac.uk The choice between these reporters can be critical, as the chemical nature of the leaving group can influence the kinetic parameters of the enzymatic reaction.

For instance, AMC-derived peptides are often more sensitive than their chromogenic counterparts. bham.ac.uk Another fluorogenic substrate, Gly-Phe-AFC, has been utilized in developing non-invasive fluorescence assays for measuring enzyme activity within cells. bham.ac.ukresearchgate.net The trifluoromethyl group in AFC can alter the electronic properties and potentially the binding affinity of the substrate compared to the methyl group in AMC.

The kinetic constants, such as the Michaelis-Menten constant (K_m) and the catalytic rate constant (k_cat), can vary significantly among these analogues. For example, studies on dipeptidyl peptidase I (DPPI/Cathepsin C) have reported K_m values for H-Gly-Phe-fluorophores in the range of 75-270 µM. researchgate.net A specific study on THP-1 cells determined the apparent K_m for H-Gly-Phe-AFC to be 111 µM. researchgate.net While direct comparative data for H-Gly-Phe-AMC, -pNA, and -βNA under identical conditions is not always available in a single study, the collective literature suggests that the choice of the leaving group is a crucial consideration for assay sensitivity and for interpreting kinetic data. bham.ac.ukresearchgate.net

Below is a table summarizing the characteristics of different Gly-Phe based substrates.

SubstrateReporter Group TypeKey Features
H-Gly-Phe-AMC FluorogenicCommonly used, high sensitivity. bham.ac.ukresearchgate.netchemimpex.com
H-Gly-Phe-AFC FluorogenicCell-permeable, used in intracellular assays. bham.ac.ukresearchgate.netmedchemexpress.com
H-Gly-Phe-pNA ChromogenicOne of the earliest chromogenic substrates developed. bham.ac.ukresearchgate.netcaymanchem.com
H-Gly-Phe-βNA ChromogenicAn early chromogenic substrate for dipeptidyl peptidases. bham.ac.ukresearchgate.net

Impact of Varied P1/P2 Amino Acid Residues on Hydrolysis Efficiency

The efficiency of substrate hydrolysis by a protease is profoundly influenced by the amino acid residues at the P1 and P2 positions of the substrate, which correspond to the residues immediately N-terminal to the scissile bond. H-Gly-Phe-AMC, with Glycine (B1666218) at P2 and Phenylalanine at P1, serves as a baseline for understanding these preferences.

P1 Position: The S1 subsite of many proteases that cleave Gly-Phe sequences is a hydrophobic pocket. Consequently, hydrophobic residues are generally preferred at the P1 position. Phenylalanine, with its bulky, hydrophobic side chain, fits well into this pocket. researchgate.net Studies have shown that modifications at the P1 position can significantly alter cleavage efficiency. For instance, replacing Phenylalanine with other hydrophobic residues like homophenylalanine (Hph) can sometimes lead to even more efficient hydrolysis by certain enzymes like Cathepsin C. researchgate.net Conversely, introducing charged or small polar residues at the P1 position often leads to a drastic reduction in hydrolysis.

P2 Position: The S2 subsite can exhibit a wider range of preferences depending on the specific enzyme. For some proteases, such as certain bacterial dipeptidyl-peptidases (DPPs), a hydrophobic residue at the P2 position can significantly enhance activity. researchgate.netresearchgate.net For human Cathepsin C, optimal substrates often contain small aliphatic residues like Glycine, Alanine, or Methionine at the P2 position. bham.ac.uk The interaction between the P1 and P2 residues can also be a critical factor, with certain combinations being more favorable for substrate binding and turnover than others. biorxiv.org For example, for DPP7, the efficiency of hydrolysis is strictly dependent on the hydrophobicity of the P2-position residue; it hydrolyzes Gly-Phe-MCA more efficiently than Lys-Phe-MCA. nii.ac.jp

The following table provides a hypothetical representation of how variations in P1 and P2 residues might affect the relative hydrolysis efficiency compared to H-Gly-Phe-AMC, based on general principles of protease specificity.

P2 ResidueP1 ResidueRelative Hydrolysis Efficiency (%)Rationale
GlyPhe100Baseline substrate.
GlyHph>100The longer side chain of Homophenylalanine can enhance hydrophobic interactions in the S1 pocket of some proteases. researchgate.net
GlyTyr<100The hydroxyl group on Tyrosine can be less favorable in a purely hydrophobic S1 pocket.
GlyLys<<100The positive charge of Lysine is generally disfavored in a hydrophobic S1 pocket.
AlaPheVariableSmall aliphatic residues at P2 are often well-tolerated or preferred by enzymes like Cathepsin C. bham.ac.uk
LeuPheVariableLarger hydrophobic residues at P2 can be favored by some proteases, like certain bacterial DPPs. researchgate.net
ProPhe<<100Proline at the P2 position can introduce conformational constraints that are often unfavorable for cleavage.

It is important to note that these are generalized trends, and the precise specificity profile is unique to each enzyme. Systematic studies using libraries of fluorogenic substrates with diverse amino acids at the P1 and P2 positions are essential for accurately mapping the substrate specificity of a given protease. bham.ac.uk

Kinetic Analysis of H Gly Phe Amc Hydrolysis

Determination of Enzyme Kinetic Constants (e.g., Km, kcat) for Protease-H-Gly-Phe-AMC Systems

The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) are fundamental parameters that describe the efficiency of an enzyme's interaction with its substrate. For proteases acting on H-Gly-Phe-AMC, these constants provide insight into the enzyme's affinity for the substrate and its turnover rate.

While specific Km and kcat values for H-Gly-Phe-AMC are often components of broader studies characterizing various proteases, the literature highlights its common use. For instance, dipeptidyl peptidase I (DPPI), also known as cathepsin C, is frequently assayed using H-Gly-Phe-AMC. researchgate.net Studies have shown that modifications to the H-Gly-Phe-AMC structure, such as replacing the N-terminal amino group, can drastically reduce the catalytic efficiency (kcat/Km) by several orders of magnitude, underscoring the importance of the substrate's structure for optimal enzyme activity. researchgate.net

Interactive Data Table: Kinetic Parameters for Protease-Substrate Systems

ProteaseSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
SARS-CoV-2 3CLproDabcyl-KTSAVLQSGFRKME-Edans10.5 ± 3.22.2 ± 0.3210,000
SARS-CoV-2 PLproZ-Arg-Leu-Arg-Gly-Gly-AMC6.9 ± 1.40.116 ± 0.0316,000
ThrombinAc-Nle-Thr-Pro-Lys-AMC115 ± 1031.0 ± 0.9260,000
Factor Xa----
Dipeptidyl Peptidase I (DPPI)Ala-Hph-AMC--9,000,000

This table is for illustrative purposes and includes data for various protease-substrate systems to demonstrate the type of kinetic information generated in such studies. researchgate.netasm.orgpnas.org

Influence of Biochemical Environmental Parameters on Enzymatic Hydrolysis Rates

The rate of H-Gly-Phe-AMC hydrolysis is significantly influenced by the biochemical environment, including pH, ionic strength, and the presence of specific ions and reducing agents.

pH Dependency of H-Gly-Phe-AMC Cleavage

The pH of the reaction buffer is a critical factor affecting the ionization state of both the enzyme's active site residues and the substrate, thereby influencing binding and catalysis. Proteases exhibit optimal activity within a specific pH range. For example, the cysteine protease from Neodiplostomum seoulense shows maximal activity at pH 6.0. parahostdis.org Similarly, dipeptidyl peptidase I (DPPI) is most active at a slightly acidic pH. researchgate.net In contrast, some proteases, like one from crocodile serum, show maximal activity for Gly-Pro-AMC hydrolysis around pH 8.0. researchgate.net The determination of the optimal pH is crucial for any kinetic analysis and is typically performed by measuring enzyme activity across a broad pH range. nih.gov

Effects of Ionic Strength and Specific Ions (e.g., Chloride, Calcium) on Protease Activity

The ionic strength of the buffer and the presence of specific ions can modulate protease activity. For some proteases, like certain dipeptidyl aminopeptidases, activity is chloride ion-insensitive. nih.gov However, other proteases are significantly affected. For instance, the activity of the protease VesB is reduced in the presence of increasing concentrations of NaCl. nih.gov

Calcium ions (Ca²⁺) are known cofactors for some proteases, and their presence can be essential for activity. uva.nl For example, metacaspase 2d from Arabidopsis is a calcium-dependent protease. nih.gov Conversely, metal ions like Zn²⁺ can inhibit protease activity in a concentration-dependent manner. arvojournals.org The effect of ionic strength and specific ions is typically evaluated by measuring enzyme activity in the presence of varying concentrations of different salts.

Modulation by Reducing Agents (e.g., Dithiothreitol)

Reducing agents, such as dithiothreitol (B142953) (DTT), are often included in assay buffers for cysteine proteases to maintain the active site cysteine in a reduced state, which is essential for catalytic activity. The activity of many cysteine proteases is significantly enhanced by DTT. parahostdis.orgparahostdis.org For example, the catalytic efficiency of prolyl oligopeptidase from Trypanosoma cruzi was found to be 14-fold higher in the presence of DTT. nih.govembrapa.br However, not all proteases are affected by reducing agents. The activity of an X-prolyl-dipeptidyl peptidase from Lactobacillus sakei was not significantly affected by DTT. nih.gov The influence of reducing agents is a key characteristic used in the classification and functional analysis of proteases. parahostdis.org

Studies on Allosteric Regulation and Other Modulators of H-Gly-Phe-AMC Hydrolysis

Allosteric regulation, where a modulator binds to a site other than the active site to influence catalytic activity, is a key mechanism for controlling protease function. nih.gov While specific studies focusing on the allosteric regulation of H-Gly-Phe-AMC hydrolysis are not extensively detailed, the principles of allostery are broadly applicable. For example, sodium ion binding to a site distinct from the active site can allosterically enhance the catalytic activity of serine proteases like thrombin. nih.gov This effect is dependent on the specific amino acid residues at the allosteric site.

Other small molecules can also act as allosteric modulators. acs.orgnih.gov For instance, certain compounds have been shown to be allosteric stimulators of the 20S proteasome. acs.org The study of such modulators is crucial for understanding the complex regulation of protease activity and for the development of novel therapeutic agents. nih.govacs.orgcardiff.ac.uk The impact of these modulators on the hydrolysis of substrates like H-Gly-Phe-AMC can be quantified by measuring changes in kinetic parameters in their presence.

Methodological Applications of H Gly Phe Amc in Biochemical Research

Development and Optimization of Homogeneous Enzyme Assays Utilizing H-Gly-Phe-AMC

H-Gly-Phe-AMC is a synthetic substrate extensively used in the development of homogeneous enzyme assays. cymitquimica.combiosynth.com These assays are performed in a single well or tube, without the need for separation or washing steps, making them efficient for various research applications. The core principle of these assays lies in the enzymatic cleavage of the amide bond between the dipeptide (Gly-Phe) and the fluorophore (AMC) by specific proteases. This cleavage releases the free AMC, which exhibits a significant increase in fluorescence, allowing for the quantification of enzyme activity. iris-biotech.depnas.org

A key enzyme target for H-Gly-Phe-AMC is Dipeptidyl Peptidase I (DPP1), also known as Cathepsin C. cymitquimica.comhongtide.combachem.com Assays utilizing this substrate are crucial for studying the kinetics and inhibition of DPP1. The development of these assays involves optimizing various parameters, including substrate concentration, enzyme concentration, buffer pH, and incubation time, to ensure accurate and reproducible results. For instance, the optimal pH for Cathepsin C activity is typically in the slightly acidic range. oaepublish.com

The table below summarizes typical components and considerations in a homogeneous enzyme assay using H-Gly-Phe-AMC.

ComponentRoleTypical Considerations
H-Gly-Phe-AMC Fluorogenic SubstrateConcentration should be optimized based on the enzyme's Michaelis-Menten constant (Km).
Enzyme CatalystConcentration should be in the linear range of the assay.
Buffer Maintain pHpH should be optimal for enzyme activity (e.g., slightly acidic for Cathepsin C). oaepublish.com
Inhibitor (optional) Modulator of enzyme activityUsed to determine IC50 values of potential drug candidates.
Microplate Reader DetectionMeasures the increase in fluorescence over time (Excitation: ~360-380 nm, Emission: ~440-460 nm). echelon-inc.com

High-Throughput Screening Methodologies for the Identification of Protease Inhibitors

The fluorogenic nature of H-Gly-Phe-AMC makes it an ideal tool for high-throughput screening (HTS) of protease inhibitors. chemimpex.com HTS allows for the rapid testing of large libraries of chemical compounds to identify potential drug candidates that can modulate the activity of a target protease. researchgate.net

In a typical HTS setup, the reaction mixture containing the target enzyme, H-Gly-Phe-AMC, and a test compound is dispensed into the wells of a microplate. frontiersin.org A decrease in the rate of fluorescence generation compared to a control (without the test compound) indicates that the compound is an inhibitor of the enzyme. This method is widely used in drug discovery to screen for inhibitors of proteases like Cathepsin C. chemimpex.comchemimpex.com The simplicity and automation compatibility of this assay format make it suitable for large-scale screening campaigns. nih.gov

The development of robust HTS assays requires careful optimization and validation to minimize false positives and negatives. nih.gov Statistical parameters such as the Z'-factor and signal-to-background ratio are used to assess the quality and reliability of the HTS assay. nih.gov

Implementation of Cell-Based Assays for Measuring Intracellular Protease Activity

While purified enzyme assays are valuable, cell-based assays provide a more physiologically relevant context for studying enzyme activity within a living cell. researchgate.net H-Gly-Phe-AMC and its derivatives have been utilized in the development of cell-based assays to measure intracellular protease activity. nih.govgoogle.com

For these assays, the substrate must be able to cross the cell membrane to reach the intracellular compartment where the target protease is located. In some cases, derivatives of H-Gly-Phe-AMC with improved cell permeability, such as H-Gly-Phe-AFC (amino-fluoro-coumarin), are used. nih.gov Once inside the cell, the substrate is cleaved by the target protease, and the released fluorophore accumulates, allowing for the measurement of intracellular enzyme activity using techniques like fluorescence microscopy or flow cytometry. nih.gov

The development of these assays involves overcoming challenges such as substrate delivery, potential cytotoxicity, and the presence of other proteases that might cleave the substrate. nih.gov Researchers have successfully developed simple, noninvasive fluorescence assays for measuring the activity of enzymes like DPP1 in whole cells. nih.gov

Table: Comparison of Enzyme-based and Cell-based Assays

FeatureEnzyme-Based AssayCell-Based Assay
System Purified enzymeWhole cells researchgate.net
Relevance In vitro kinetics and inhibitionMore physiologically relevant researchgate.net
Substrate H-Gly-Phe-AMCH-Gly-Phe-AMC or cell-permeable derivatives (e.g., H-Gly-Phe-AFC) nih.gov
Complexity Simpler to set up and interpretMore complex due to cellular processes
Throughput HighCan be adapted for high-throughput nih.gov

Subcellular Localization of Protease Activity Using H-Gly-Phe-AMC Derivatives

Derivatives of H-Gly-Phe-AMC can be used to investigate the subcellular localization of protease activity. By conjugating the substrate to specific targeting molecules or using advanced imaging techniques, researchers can visualize where within the cell the enzymatic activity is occurring. google.com For instance, if a protease is active within the lysosome, a substrate designed to accumulate in this organelle would be used. nih.gov The resulting fluorescent signal would be concentrated in the lysosomes, providing spatial information about the enzyme's activity. This approach is valuable for understanding the specific roles of proteases in different cellular compartments. google.com

Contributions to Research on Protein-Protein Interactions and Enzymatic Signaling Pathways

The activity of proteases is often regulated by protein-protein interactions (PPIs) and is a key component of many enzymatic signaling pathways. nih.gov H-Gly-Phe-AMC-based assays contribute to this area of research by providing a tool to measure the activity of a specific protease under various conditions. chemimpex.com By observing how the activity of a protease changes in the presence of other proteins or signaling molecules, researchers can infer the nature of their interactions. u-tokyo.ac.jp

For example, if the addition of a specific protein enhances or inhibits the cleavage of H-Gly-Phe-AMC by a target protease, it suggests a direct or indirect interaction between the protein and the protease. This information is crucial for mapping enzymatic signaling cascades and understanding how these pathways are regulated. chemimpex.com

Exploration of H-Gly-Phe-AMC in Fluorescent Labeling for Biochemical Imaging Applications

The fluorescent properties of the AMC group released from H-Gly-Phe-AMC make it suitable for fluorescent labeling and imaging applications. chemimpex.com While the primary use is in activity assays, the liberated AMC can serve as a fluorescent marker. In biochemical imaging, this principle can be applied to visualize protease activity in real-time within complex biological samples, such as cell cultures or tissue sections. iris-biotech.dechemimpex.com The intensity of the fluorescence signal directly correlates with the level of enzymatic activity, providing a visual representation of where the protease is active. iris-biotech.de This allows for the spatial and temporal analysis of protease function in a biological context. chemimpex.com

Advanced Research Avenues and Future Directions

Integration of H-Gly-Phe-AMC within Combinatorial Substrate Libraries for Comprehensive Protease Profiling

The quest to understand the substrate specificity of the vast array of proteases in the biological world has led to the development of positional scanning synthetic combinatorial libraries (PS-SCLs). nih.gov These libraries consist of large collections of peptide substrates where specific positions (e.g., P1, P2, P3, P4, corresponding to amino acids N-terminal to the cleavage site) are systematically varied. nih.govresearchgate.net The core of this technology often relies on a fluorogenic leaving group, such as 7-amino-4-methylcoumarin (B1665955) (AMC), which provides a detectable signal upon cleavage of the peptide's amide bond. nih.gov

While H-Gly-Phe-AMC is a simple dipeptide substrate, its kinetic parameters with certain enzymes establish a baseline or reference point. In the context of large combinatorial libraries, which can contain hundreds of thousands of unique peptide sequences, substrates like H-Gly-Phe-AMC can be used as positive controls or as a foundational structure for building more complex library members. researchgate.netnih.gov The principle involves creating vast pools of peptides, often with a fixed fluorophore at the C-terminus, to rapidly screen and identify the preferred cleavage sequences for a given protease. nih.gov This method allows researchers to create a detailed "fingerprint" or "pharmacophoric portrayal" of a protease's active site, which is invaluable for designing highly selective inhibitors or bespoke substrates for specific enzymes. researchgate.netnih.gov

The evolution of this technique has seen the introduction of improved fluorophores like 7-amino-4-carbamoylmethylcoumarin (ACC), which offers a higher quantum yield than AMC, permitting the use of lower enzyme and substrate concentrations and thus increasing the diversity of substrates that can be screened simultaneously. nih.gov

Innovations in Fluorescent Probe Development Based on the H-Gly-Phe-AMC Scaffold

The H-Gly-Phe-AMC molecule is not merely a static tool but also a versatile scaffold for the development of next-generation fluorescent probes. chemimpex.com Innovations focus on modifying either the peptide component (Gly-Phe) to target different proteases or altering the aminomethylcoumarin (AMC) fluorophore to enhance its photophysical properties. nih.govnih.gov

Strategies for innovation include:

Altering Peptide Specificity: The dipeptide sequence can be elongated or entirely changed to match the known or desired specificity of other proteases. For example, sequences like Gly-Phe-Leu-Gly are used to target Cathepsin B, a protease implicated in cancer. nih.gov

Developing Activatable Probes: More complex probes are designed to remain "dark" or non-fluorescent until they are cleaved by a specific target enzyme. This "turn-on" mechanism is crucial for in-vivo imaging, as it reduces background signal and increases sensitivity. nih.govresearchgate.net

Creating Theranostic Agents: The H-Gly-Phe-AMC scaffold can be integrated into more complex molecular systems that combine diagnostics and therapeutics. For instance, a probe can be designed to release a fluorescent reporter for imaging and a therapeutic agent simultaneously upon enzymatic cleavage in a tumor microenvironment. researchgate.net

Enhancing Fluorophore Properties: Research is ongoing to develop alternatives to AMC with improved characteristics such as longer emission wavelengths (to near-infrared, NIR) for deeper tissue penetration, higher quantum yields for greater brightness, and increased photostability. nih.govmdpi.com

These advancements transform simple substrates into sophisticated tools for real-time visualization of enzymatic activity in living cells and organisms, providing deeper insights into biological processes. chemimpex.comresearchgate.net

Translational Research Potential in Diagnostic Assay Development for Protease Activity

The specific cleavage of H-Gly-Phe-AMC and its analogs by certain proteases has significant potential in translational medicine, particularly for developing diagnostic assays. chemimpex.com Dysregulated protease activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and infectious diseases. researchgate.netnih.gov Therefore, measuring the activity of specific proteases in patient samples (e.g., blood, saliva, tissue biopsies) can serve as a valuable biomarker for diagnosis, prognosis, or monitoring treatment efficacy. google.comfrontiersin.org

A prime example of this translational potential is seen in the study of dipeptidyl peptidase-4 (DPP4). While the canonical substrate for DPP4 is H-Gly-Pro-AMC, the principle is directly analogous. frontiersin.orgeurogentec.com Researchers have successfully used fluorogenic substrates to detect elevated DPP4 activity in the saliva of patients with Sjögren's Syndrome, demonstrating a clear link between enzyme activity and a specific pathology. frontiersin.org Similarly, H-Gly-Phe-AMC, which is a known substrate for Dipeptidyl Peptidase I (also known as Cathepsin C), could be employed in assays to detect activity levels of this enzyme, which is relevant in inflammatory and immune disorders. researchgate.net

The development of such diagnostic tools relies on the high specificity and sensitivity afforded by fluorogenic substrates. chemimpex.com Patent applications describe methods for using panels of fluorogenic probes, including H-Gly-Phe-AMC, to detect protease activity in bodily fluids for disease detection and staging. google.com

Table 1: Application of Fluorogenic Substrates in Diagnostic Research

Substrate Target Enzyme Disease Context Sample Type Finding Reference
H-Gly-Pro-AMC Dipeptidyl Peptidase-4 (DPP4) Sjögren's Syndrome Saliva Increased proteolytic activity in patient samples compared to controls. frontiersin.org
H-Gly-Phe-AMC Dipeptidyl Peptidase I (Cathepsin C) Inflammatory Diseases Cellular Lysates Used to characterize enzyme activity and specificity. researchgate.net

Computational Approaches and Molecular Docking Simulations for H-Gly-Phe-AMC-Enzyme Interactions

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are powerful tools for understanding how substrates like H-Gly-Phe-AMC interact with their target enzymes at an atomic level. nih.govnih.gov These techniques allow researchers to build three-dimensional models of the enzyme's active site and predict the most likely binding pose of the substrate. mdpi.comresearchgate.net

In a typical docking study involving a substrate like H-Gly-Phe-AMC and its target protease (e.g., Cathepsin C), the simulation would:

Define the Binding Site: Identify the key amino acid residues in the enzyme's active site pockets (e.g., S1, S2) that accommodate the substrate's residues (P1-Phe, P2-Gly). nih.gov

Predict Binding Conformation: Calculate the optimal orientation of H-Gly-Phe-AMC within the active site, minimizing the binding energy. acs.org

Analyze Interactions: Detail the specific non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the enzyme-substrate complex. For example, the phenyl ring of the P1-phenylalanine residue would be expected to fit into a hydrophobic S1 pocket, while the N-terminal glycine (B1666218) and the peptide backbone would form hydrogen bonds with conserved residues in the enzyme. nih.govmdpi.com

MD simulations can further refine this picture by modeling the dynamic movements of the complex over time, confirming the stability of the predicted binding mode. nih.gov This computational insight is crucial for rational drug design, as it can guide the modification of the substrate to create more potent and selective inhibitors. nih.govresearchgate.net For instance, by understanding the precise interactions within the S1 and S2 pockets, researchers can design new compounds that bind more tightly and specifically to the target enzyme. mdpi.com

Broader Implications of H-Gly-Phe-AMC in Elucidating Proteolytic Mechanisms in Diverse Biological Systems

The utility of H-Gly-Phe-AMC extends across a wide range of biological systems, helping to unravel the fundamental mechanisms of proteolysis. mdpi.com Proteases are not just simple degradative enzymes; they are critical regulators of virtually all biological processes, from protein activation and cell signaling to apoptosis and host-pathogen interactions. researchgate.netnih.gov The ability to measure their activity with specific fluorogenic substrates is therefore essential.

H-Gly-Phe-AMC has been instrumental in characterizing dipeptidase enzymes like Cathepsin C. researchgate.net Studies using this substrate have clarified the importance of the substrate's free N-terminal amino group for efficient hydrolysis, providing key insights into the enzyme's catalytic mechanism. researchgate.net Furthermore, by serving as a tool to measure enzyme kinetics, H-Gly-Phe-AMC enables the screening and characterization of novel enzyme inhibitors, which can be used to probe the physiological roles of these enzymes or serve as leads for drug development. chemimpex.comacs.org

From studying ATP-dependent protease complexes in Escherichia coli to characterizing proteases in human cells, simple and reliable substrates provide a quantitative measure of enzymatic function. pnas.orgnih.gov This allows researchers to understand how protease activity is regulated and how its dysregulation contributes to disease, thereby linking molecular mechanisms to broader physiological and pathological outcomes. researchgate.net

Table 2: List of Compounds Mentioned

Compound Name Abbreviation/Synonym
Glycyl-L-phenylalanyl-7-amino-4-methylcoumarin H-Gly-Phe-AMC
7-amino-4-methylcoumarin AMC
7-amino-4-carbamoylmethylcoumarin ACC
Glycyl-L-prolyl-7-amino-4-methylcoumarin H-Gly-Pro-AMC
Z-Phe-Arg-AMC -
Cathepsin B -
Dipeptidyl Peptidase-4 DPP4
Dipeptidyl Peptidase I Cathepsin C

常见问题

Q. What are the key physicochemical properties of H-Gly-Phe-AMC that influence its use in enzyme assays?

H-Gly-Phe-AMC (C₂₁H₂₁N₃O₄) is a fluorogenic substrate with a 7-amino-4-methylcoumarin (AMC) reporter group. Its water solubility and stability are critical for enzymatic assays, particularly for dipeptidyl aminopeptidase I (cathepsin C). The AMC group releases a fluorescent signal upon cleavage, enabling real-time kinetic measurements. Storage at -20°C in inert, dark conditions preserves its integrity, as decomposition alters fluorescence properties and assay reliability .

Q. How should researchers design experiments to validate H-Gly-Phe-AMC as a substrate for cathepsin C?

Experimental validation requires:

  • Positive controls : Known cathepsin C inhibitors (e.g., Gly-Phe-CHN₂) to confirm specificity.
  • Kinetic parameters : Measure KmK_m and VmaxV_{max} using Michaelis-Menten kinetics under pH 5.5–6.0 (optimal for cathepsin C activity).
  • Fluorescence calibration : Standardize AMC fluorescence intensity with a calibration curve (excitation/emission: 380/460 nm). Include negative controls (e.g., substrate-only and enzyme-free samples) to rule out auto-hydrolysis .

Advanced Research Questions

Q. What methodological steps resolve discrepancies in cathepsin C activity data when using H-Gly-Phe-AMC across studies?

Discrepancies often arise from:

  • Buffer composition : Variations in ionic strength (e.g., NaCl concentration) or reducing agents (e.g., DTT) can alter enzyme stability.
  • Substrate purity : Confirm purity via HPLC and quantify degradation products (e.g., free AMC) before assays.
  • Instrument calibration : Normalize fluorescence readings across labs using standardized AMC solutions. Cross-validate findings with orthogonal methods (e.g., chromogenic substrates or Western blotting) .

Q. How can researchers optimize H-Gly-Phe-AMC-based assays for high-throughput screening (HTS) of cathepsin C inhibitors?

Optimization strategies include:

  • Miniaturization : Use 384-well plates with automated liquid handling to reduce reagent volumes.
  • Z’-factor validation : Ensure a Z’ > 0.5 by minimizing intra-well variability (e.g., pre-incubate enzyme and substrate separately).
  • Quench conditions : Add stop solution (e.g., 1% SDS) to halt reactions uniformly. Validate hits with dose-response curves and counter-screens against related proteases (e.g., cathepsin B/L) to exclude off-target effects .

Q. What statistical approaches are recommended for analyzing time-dependent fluorescence data from H-Gly-Phe-AMC assays?

Use nonlinear regression to model reaction progress curves, accounting for:

  • Lag phases : Caused by enzyme activation or substrate equilibration.
  • Fluorescence quenching : Correct for inner-filter effects using the formula:
    Fcorrected=Fobserved×10(Aex+Aem)/2F_{corrected} = F_{observed} \times 10^{(A_{ex} + A_{em})/2}

where AexA_{ex} and AemA_{em} are absorbance values at excitation/emission wavelengths.
Report uncertainties from instrument noise and biological replicates using error propagation methods .

Q. How can H-Gly-Phe-AMC be adapted for studying enzyme dynamics in live-cell imaging?

Challenges include cellular autofluorescence and substrate permeability. Solutions:

  • Two-photon microscopy : Reduces background fluorescence by using near-IR excitation.
  • Esterification : Modify H-Gly-Phe-AMC with acetoxymethyl (AM) esters to enhance membrane permeability.
  • Control experiments : Use cathepsin C knockout cells or siRNA silencing to confirm signal specificity. Quantify intracellular fluorescence using ratiometric probes (e.g., FRET-based controls) .

Cross-Disciplinary and Validation Questions

Q. What criteria should guide the selection of H-Gly-Phe-AMC for pharmacological studies versus basic enzymology?

For pharmacology : Prioritize substrate stability in physiological buffers (pH 7.4) and compatibility with serum proteins. Validate in disease models (e.g., periodontitis or Papillon-Lefèvre syndrome) using tissue homogenates. For enzymology : Focus on high purity (>95%) and precise kinetic measurements under controlled conditions (e.g., temperature-regulated cuvettes). Cross-reference findings with structural data (e.g., X-ray crystallography of cathepsin C-substrate complexes) .

Q. How do researchers reconcile conflicting reports on H-Gly-Phe-AMC’s selectivity across cysteine proteases?

Address conflicts by:

  • Protease profiling : Test H-Gly-Phe-AMC against a panel of proteases (e.g., cathepsins B, L, K) under identical conditions.
  • Inhibitor cross-reactivity : Use selective inhibitors (e.g., E-64 for cathepsin B/L) to isolate cathepsin C activity.
  • Structural analysis : Compare substrate binding pockets via molecular docking simulations. Publish raw data and assay conditions to enhance reproducibility .

Data Reproducibility and Reporting

Q. What metadata must accompany H-Gly-Phe-AMC experimental data to ensure reproducibility?

Essential metadata includes:

  • Substrate batch details : Synthesis method, purity (HPLC/MS data), storage conditions.
  • Enzyme source : Species (e.g., human recombinant vs. murine), activation protocol (e.g., pre-treatment with trypsin).
  • Instrument settings : Excitation/emission wavelengths, gain settings, and plate reader model. Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles and deposit data in repositories like Zenodo .

Q. How should researchers design a collaborative study using H-Gly-Phe-AMC across multiple labs?

Key steps:

  • Protocol harmonization : Standardize buffer recipes, substrate concentrations, and instrumentation via pre-study workshops.
  • Blinded analysis : Distribute coded samples to avoid bias in data interpretation.
  • Centralized data validation : Use a reference lab to re-test outlier results.
    Document all deviations from the original protocol and perform a post-hoc power analysis .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。